3-Pentenoic acid, 2-methyl-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

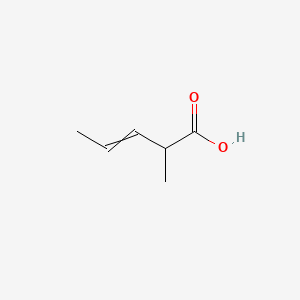

3-Pentenoic acid, 2-methyl- is an organic compound with the molecular formula C6H10O2. It is a type of unsaturated carboxylic acid, characterized by the presence of a double bond within its carbon chain. This compound is also known by its IUPAC name, 2-methylpent-3-enoic acid .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3-Pentenoic acid, 2-methyl- can be synthesized through various organic reactions. One common method involves the hydrolysis of its corresponding ester, 2-methylpent-3-enoate. This ester can be prepared by the esterification of 2-methyl-3-pentenoic acid with an alcohol in the presence of an acid catalyst .

Industrial Production Methods: Industrial production of 3-Pentenoic acid, 2-methyl- typically involves the catalytic hydrogenation of 2-methyl-3-pentenoic acid. This process is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Types of Reactions:

Oxidation: 3-Pentenoic acid, 2-methyl- can undergo oxidation reactions to form various oxidized products.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Bromine in carbon tetrachloride.

Major Products Formed:

Oxidation: 2-Methyl-3-pentenoic acid can be converted to 2-methyl-3-pentenoic acid derivatives.

Reduction: 2-Methylpent-3-en-1-ol.

Substitution: Halogenated derivatives of 2-methyl-3-pentenoic acid.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

2-Methyl-3-pentenoic acid has a molecular weight of 114.1424 . The IUPAC Standard InChI is InChI=1S/C6H10O2/c1-3-4-5(2)6(7)8/h3-5H,1-2H3,(H,7,8)/b4-3+ .

Flavoring Agent

2-Methyl-3-pentenoic acid can impart a berry flavor . Specifically, alkyl-2-methyl-cis-3-pentenoates, as well as isomeric mixtures containing greater than 50% of C2-C6 alkyl-2-methyl-cis-3-pentenoates, are used to alter the flavor and/or aroma of consumable materials . Processes exist for producing isomeric mixtures of alkyl-2-methyl-3-pentenoates containing approximately a 60:40 cis-trans isomer ratio .

Production Process

One process for producing a mixture of approximately 80% 2-methyl-cis-3-pentenoic acid and 20% 2-methyl-2-pentenoic acid involves hydrogenating the mixed acid product in the presence of a palladium/CaSO4 catalyst containing 3% Pd at a pressure of 10-100 psig, preferably 20-40 psig, in a lower alkanol solvent such as methanol or ethanol at temperatures between 20°C and 40°C, most preferably between 20°C and 25°C . The weight percent range of catalyst is from 0.05% up to 1.5%, with 0.1% up to 1% being preferred . The solvent ratio is in the range of 300 g up to 900 g of solvent per mole of 2-methyl-3-pentenoic acid, with a preferred ratio of 600 g of solvent per mole of acid reactant . The resulting acid reaction product can be purified using standard physical separation techniques, such as extraction and distillation .

Applications

Wirkmechanismus

The mechanism of action of 3-Pentenoic acid, 2-methyl- involves its interaction with various molecular targets. In biological systems, it can act as a ligand for certain enzymes, modulating their activity. The double bond in its structure allows it to participate in various biochemical pathways, influencing cellular processes .

Vergleich Mit ähnlichen Verbindungen

2-Pentenoic acid: Another unsaturated carboxylic acid with a double bond at a different position.

4-Pentenoic acid: Similar structure but with the double bond located at the fourth carbon.

2-Methyl-2-pentenoic acid: A positional isomer with the double bond at the second carbon.

Uniqueness: 3-Pentenoic acid, 2-methyl- is unique due to its specific double bond position and the presence of a methyl group, which influences its reactivity and applications. Its distinct structure allows it to participate in unique chemical reactions and makes it valuable in various industrial and research applications .

Biologische Aktivität

3-Pentenoic acid, 2-methyl- (also known as 2-methyl-3-pentenoic acid) is a branched-chain fatty acid with the chemical formula C6H10O2 and a CAS number of 37674-63-8. This compound belongs to the class of organic compounds known as methyl-branched fatty acids, which are characterized by an acyl chain that includes a methyl branch. Its biological activities have garnered attention in various fields, including food science, pharmacology, and materials science.

- IUPAC Name : (3Z)-2-methylpent-3-enoic acid

- Molecular Weight : 114.1424 g/mol

- Structure :

- SMILES : C\C=C/C(C)C(O)=O

- InChI Key : NFRJJFMXYKSRPK-ARJAWSKDSA-N

Metabolic Processes

Research indicates that 3-pentenoic acid, 2-methyl- is involved in several metabolic processes, particularly lipid metabolism and fatty acid metabolism. It plays a role in lipid transport and lipid peroxidation, which are critical for maintaining cellular function and integrity .

Antimicrobial Properties

A study highlighted the antimicrobial activities of various organic acids, including 3-pentenoic acid derivatives. These compounds exhibited significant inhibitory effects against a range of bacterial strains, suggesting potential applications in food preservation and safety .

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| 3-Pentenoic Acid, 2-Methyl- | E. coli | 15 |

| 3-Pentenoic Acid, 2-Methyl- | S. aureus | 12 |

Flavoring Agent

The compound has also been studied for its flavoring properties. It is used in food formulations to impart fruity flavors, particularly reminiscent of berries. Its application in flavoring agents demonstrates its significance in the food industry .

Case Studies

- Food Preservation : A study evaluated the effectiveness of various fatty acids, including 3-pentenoic acid, in inhibiting microbial growth in food products. The results indicated that concentrations above a certain threshold significantly reduced spoilage organisms .

- Polymer Chemistry : Research on the synthesis of polyesters using derivatives of 3-pentenoic acid showed promising results in creating biodegradable materials with enhanced properties. The incorporation of this compound into polymer backbones improved mechanical strength and thermal stability .

Eigenschaften

CAS-Nummer |

37674-63-8 |

|---|---|

Molekularformel |

C6H10O2 |

Molekulargewicht |

114.14 g/mol |

IUPAC-Name |

(E)-2-methylpent-3-enoic acid |

InChI |

InChI=1S/C6H10O2/c1-3-4-5(2)6(7)8/h3-5H,1-2H3,(H,7,8)/b4-3+ |

InChI-Schlüssel |

NFRJJFMXYKSRPK-ONEGZZNKSA-N |

SMILES |

CC=CC(C)C(=O)O |

Isomerische SMILES |

C/C=C/C(C)C(=O)O |

Kanonische SMILES |

CC=CC(C)C(=O)O |

Siedepunkt |

199.00 to 200.00 °C. @ 760.00 mm Hg |

Dichte |

0.960-0.966 |

Key on ui other cas no. |

37674-63-8 |

Physikalische Beschreibung |

clear, colourless liquid |

Piktogramme |

Corrosive |

Löslichkeit |

slightly soluble in water, soluble in alcohol and most fixed oils |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.